Spectroscopic Characterization of 4,6-Difluoro-1H-indole-3-carbaldehyde: A Technical Guide
Spectroscopic Characterization of 4,6-Difluoro-1H-indole-3-carbaldehyde: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic introduction of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 4,6-Difluoro-1H-indole-3-carbaldehyde is a key synthetic intermediate, leveraging the unique electronic properties of the indole core, modified by two electron-withdrawing fluorine substituents. Its aldehyde functionality provides a versatile handle for further chemical elaboration, making it a valuable building block for novel pharmaceutical agents and functional materials.[1]
This technical guide provides an in-depth analysis of the expected spectroscopic signature of 4,6-Difluoro-1H-indole-3-carbaldehyde (CAS 1158418-22-4). As direct experimental spectra are not widely published in peer-reviewed literature, this paper synthesizes data from analogous structures—primarily the parent indole-3-carbaldehyde[2]—and established principles of spectroscopic interpretation to present a predictive but robust characterization. This approach serves as a powerful tool for researchers in confirming the identity and purity of this reagent in their own synthetic workflows.
Molecular Structure and Numbering Scheme
A clear understanding of the molecular structure is essential for the correct assignment of spectroscopic signals. The following diagram illustrates the standard IUPAC numbering for the indole ring system, which will be used throughout this guide.
Caption: Structure and numbering of 4,6-Difluoro-1H-indole-3-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For 4,6-Difluoro-1H-indole-3-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular connectivity and electronic environment.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show five distinct signals in the aromatic and aldehyde regions. The presence of fluorine atoms will introduce additional complexity through hydrogen-fluorine (H-F) couplings. The predicted chemical shifts and multiplicities are based on the known spectrum of indole-3-carbaldehyde in DMSO-d₆ and established substituent effects.[2]
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~12.5 | br s | 1H | N-H (H1) | The indole N-H proton is acidic and typically appears as a broad singlet far downfield. |
| ~10.0 | s | 1H | CHO (H8) | Aldehyde protons are highly deshielded and appear as singlets unless coupled to adjacent protons. |
| ~8.4 | d | 1H | H2 | This proton is adjacent to the electron-deficient C3 and the pyrrole nitrogen, shifting it downfield. It may show a small coupling to H1. |
| ~7.4 | dd | 1H | H7 | This proton is ortho to the C7a bridgehead and meta to the F at C6. Expect ortho H-H coupling and a smaller meta H-F coupling. |
| ~7.1 | dd | 1H | H5 | This proton is situated between two fluorine atoms, leading to significant deshielding and complex coupling (ortho H-F and meta H-F). |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be instrumental in confirming the carbon backbone. The most notable features will be the large C-F coupling constants for the carbons directly attached to fluorine (C4 and C6).
| Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F) | Assignment | Rationale for Prediction |
| ~186 | d | C=O (Aldehyde) | The aldehyde carbon is significantly downfield. It may exhibit a small ³JCF coupling to the fluorine at C4. |
| ~158 | d, ¹JCF ≈ 240 Hz | C4 | Directly attached to fluorine, this carbon will be shifted significantly downfield and show a very large one-bond C-F coupling. |
| ~155 | d, ¹JCF ≈ 240 Hz | C6 | Similar to C4, this carbon is directly bonded to fluorine, resulting in a large downfield shift and a large ¹JCF coupling. |
| ~139 | s | C2 | The C2 carbon in 3-substituted indoles is typically found in this region. |
| ~138 | d | C7a | A quaternary bridgehead carbon. May show small coupling to the fluorine at C6. |
| ~122 | d | C3a | A quaternary bridgehead carbon. May show coupling to the fluorine at C4. |
| ~119 | s | C3 | The carbon bearing the aldehyde group. |
| ~105 | d | C7 | This carbon is ortho to the fluorine at C6, which will influence its chemical shift and introduce a ²JCF coupling. |
| ~98 | dd | C5 | Situated between two fluorine atoms, this carbon's resonance will be split by both, resulting in a doublet of doublets. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is essential for characterizing fluorinated molecules. Two distinct signals are expected for the non-equivalent fluorine atoms at the C4 and C6 positions. The chemical shifts are reported relative to a standard like CFCl₃.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale for Prediction |
| -110 to -125 | m | F at C6 | Aryl fluorides typically resonate in this region.[3] The signal will be a multiplet due to coupling with H5, H7, and potentially the other fluorine atom. |
| -110 to -125 | m | F at C4 | Similar to the fluorine at C6, its exact shift will depend on the local electronic environment. It will show coupling to H5 and potentially the other fluorine. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of 4,6-Difluoro-1H-indole-3-carbaldehyde is expected to be dominated by absorptions from the N-H, C=O, and C-F bonds.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3200 - 3400 | N-H stretch | Indole N-H | A characteristic broad peak for the N-H bond in the indole ring, similar to that seen in the parent compound.[2] |
| ~3100 | C-H stretch | Aldehyde C-H | A weak but sharp absorption just to the right of the aromatic C-H stretches. |
| 1640 - 1670 | C=O stretch | Aldehyde C=O | A very strong and sharp absorption, characteristic of a conjugated aldehyde.[2] |
| 1500 - 1600 | C=C stretch | Aromatic Ring | Multiple bands corresponding to the stretching vibrations of the indole ring system. |
| 1200 - 1350 | C-N stretch | Indole C-N | Stretching vibration of the carbon-nitrogen bond within the pyrrole ring. |
| 1000 - 1200 | C-F stretch | Aryl-Fluorine | Strong absorptions characteristic of the C-F bond, a key feature confirming fluorination. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 4,6-Difluoro-1H-indole-3-carbaldehyde, high-resolution mass spectrometry (HRMS) is the gold standard for confirming its identity.
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Molecular Formula: C₉H₅F₂NO
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Exact Mass: 181.0340
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Molecular Weight: 181.14
Expected Observations:
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Electrospray Ionization (ESI): In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of 182.0418.
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Electron Ionization (EI): The molecular ion peak, M⁺˙, would be observed at m/z 181. The fragmentation pattern would likely be dominated by the loss of the formyl radical (•CHO, 29 Da) to give a fragment at m/z 152, and the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the pyrrole ring, a characteristic fragmentation for indoles.[4]
Experimental Protocols & Workflow
The following section details generalized protocols for acquiring the spectroscopic data discussed.
Overall Spectroscopic Characterization Workflow
